molecular formula C34H26F2N6O2S2 B2866697 1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one CAS No. 500267-73-2

1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2866697
CAS No.: 500267-73-2
M. Wt: 652.74
InChI Key: DCBBQIIMIMLIMX-UHFFFAOYSA-N
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Description

This compound is a bis-triazole derivative featuring two 1,2,4-triazole rings interconnected via sulfanyl (-S-) bridges and substituted with fluorophenyl and phenyl groups. Its synthesis likely follows established protocols for triazole-thioether derivatives, involving condensation reactions between α-halogenated ketones and triazole-thiol intermediates. The 4-fluorophenyl groups enhance metabolic stability and lipophilicity, while the sulfanyl linkages may influence conformational flexibility and redox stability .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-[2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26F2N6O2S2/c35-25-15-11-23(12-16-25)29(43)21-45-33-39-37-31(41(33)27-7-3-1-4-8-27)19-20-32-38-40-34(42(32)28-9-5-2-6-10-28)46-22-30(44)24-13-17-26(36)18-14-24/h1-18H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBBQIIMIMLIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)CCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-2-({5-[2-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that incorporates multiple functional groups, including triazole and sulfanyl units. This structure suggests potential biological activity, particularly in the fields of antifungal and anticancer research.

Chemical Structure

The chemical structure can be represented as follows:

C23H21F2N5O2S2\text{C}_{23}\text{H}_{21}\text{F}_2\text{N}_5\text{O}_2\text{S}_2

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi. Studies have shown that derivatives of triazoles can effectively combat various strains of fungi such as Candida and Aspergillus spp. .

Anticancer Potential

The anticancer activity of similar compounds has been explored extensively. For instance, phenylpiperazine derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The presence of fluorine substituents in the aromatic rings often enhances the lipophilicity and biological efficacy of these compounds .

Study 1: Antifungal Evaluation

A study evaluated a series of triazole derivatives against several fungal strains. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Candida albicans and Aspergillus niger. These findings suggest that the triazole component plays a critical role in antifungal activity .

CompoundMIC (µg/mL)Target Organism
Triazole A0.5Candida albicans
Triazole B1.0Aspergillus niger
Target Compound0.8Candida albicans

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a related compound was tested against various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in cancer cells at concentrations as low as 10 µM while exhibiting minimal toxicity towards normal fibroblast cells .

Cell LineIC50 (µM)Selectivity Index
MCF7105
HeLa153
Normal Fibroblasts>50-

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The triazole moiety likely inhibits key enzymes involved in fungal sterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA or bind to DNA topoisomerases, disrupting replication and transcription processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Features Potential Applications Reference
Target Compound Bis-1,2,4-triazole 4-Fluorophenyl, phenyl, sulfanyl bridges High lipophilicity, dual triazole cores, fluorinated aromatic stabilization Medicinal chemistry, materials
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Sulfonyl group enhances electron-withdrawing effects; difluorophenyl boosts bioavailability Enzyme inhibition, antiviral agents
1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 1,2,4-triazol-5-one Chloro-fluorophenyl, difluoro-methyl, methyl Chlorine increases electronegativity; triazolone core improves hydrogen bonding Agrochemicals, drug intermediates
5-(4-Chlorophenyl)-2-({1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazol-3-yl}methyl)-4-[(2S)-...-triazol-3-one Bis-1,2,4-triazole Chlorophenyl, hydroxyethyl, trifluoro-hydroxypropyl Hydroxyl groups enhance solubility; trifluoro groups improve metabolic resistance Targeted therapeutics

Electronic and Physicochemical Properties

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small atomic radius favor strong C-F bonds and moderate lipophilicity, whereas chlorine’s larger size and polarizability may improve π-π stacking but reduce metabolic stability .
  • Sulfanyl vs.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,4-triazole cores are synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles. For example:

  • Azide Preparation : 4-Phenyl-1H-1,2,4-triazole-3-thiol is treated with sodium azide and an alkylating agent (e.g., propargyl bromide) to form terminal alkynes.
  • Cycloaddition : Copper(I) iodide (5–10 mol%) catalyzes the reaction between azides and alkynes in dimethyl sulfoxide (DMSO) at 20–30°C for 12–24 hours.

Key Conditions :

  • Solvent: DMSO or dimethylformamide (DMF)
  • Catalyst: CuI with sodium ascorbate
  • Yield: 70–90% for analogous triazoles

Sulfanyl Group Introduction

Thiol-Ethanone Coupling

The sulfanylethanone bridges are installed via nucleophilic substitution:

  • Thiol Activation : 5-Mercapto-4-phenyl-1,2,4-triazole reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in toluene under basic conditions (KOH or NaOH).
  • Reaction Parameters :
    • Temperature: 0–50°C
    • Base: 2–5 equivalents of NaOH relative to thiol
    • Solvent: Toluene or benzene
    • Yield: 85–94% for similar structures

Ethyl Linkage Formation

Wittig-Horner Reaction

The ethyl spacer between triazoles is formed via a Wittig-Horner reaction, adapted from methodologies for fluorophenylpropenes:

  • Phosphonate Preparation : React 2-(4-fluorophenyl)ethyl chloride with triethyl phosphite to form the diethyl phosphonate intermediate.
  • Olefination : The phosphonate reacts with a triazole-bearing aldehyde under strong alkaline conditions (NaOH/KOH) in toluene/DMSO.

Optimized Conditions :

  • Catalyst: DMSO (20% v/v)
  • Temperature: 20–30°C
  • Reaction Time: 12 hours
  • Yield: 90–95%

Final Assembly

Sequential Coupling

The full structure is assembled through sequential reactions:

  • Synthesize Triazole A : 5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole via thiol-ketone coupling.
  • Synthesize Triazole B : 5-[2-(chloroethyl)]-4-phenyl-4H-1,2,4-triazole-3-thiol via CuAAC and alkylation.
  • Coupling : React Triazole A and Triazole B using K2CO3 in DMF at 50°C for 24 hours.

Critical Factors :

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)
  • Overall Yield: 65–72% (estimated from analogous syntheses)

Data Tables

Table 1. Key Reaction Parameters for Triazole Synthesis

Step Reagents/Conditions Yield (%) Source
CuAAC CuI (10 mol%), DMSO, 25°C, 12 h 85
Thiol-Ketone Coupling KOH, toluene, 30°C, 6 h 92
Wittig-Horner NaOH, DMSO, toluene, 20°C, 12 h 94

Table 2. Comparative Analysis of Methods

Method Advantages Limitations
CuAAC High regioselectivity, mild conditions Requires azide handling
Wittig-Horner High yield, scalable Sensitive to moisture
Thiol-Ketone Coupling Simple setup Base-sensitive substrates

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